[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
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Overview
Description
L-Threonohydroxamate 4-Phosphate: is a small molecule with the chemical formula C4H12NO8P . It is an experimental compound that has been studied for its potential biological and chemical properties. The compound is known for its involvement in enzymatic reactions, particularly those catalyzed by 3-keto-L-gulonate-6-phosphate decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonohydroxamate 4-Phosphate typically involves the reaction of L-threonine with hydroxylamine and subsequent phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper formation of the compound .
Industrial Production Methods: Currently, there are no established industrial production methods for L-Threonohydroxamate 4-Phosphate due to its experimental nature. Most of the synthesis is carried out in research laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: L-Threonohydroxamate 4-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different phosphorylated derivatives .
Scientific Research Applications
L-Threonohydroxamate 4-Phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzymatic reactions and catalytic mechanisms.
Biology: The compound is studied for its role in metabolic pathways, particularly those involving L-ascorbate utilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: Its applications in industry are limited due to its experimental status.
Mechanism of Action
The mechanism of action of L-Threonohydroxamate 4-Phosphate involves its interaction with specific enzymes. For example, it acts as a substrate for 3-keto-L-gulonate-6-phosphate decarboxylase, leading to the formation of L-xylulose 5-phosphate and carbon dioxide. The reaction proceeds through a 1,2-enediolate intermediate stabilized by magnesium ions and specific active site residues .
Comparison with Similar Compounds
L-Gulonate 6-Phosphate: Another substrate for 3-keto-L-gulonate-6-phosphate decarboxylase.
L-Xylulose 5-Phosphate: A product of the enzymatic reaction involving L-Threonohydroxamate 4-Phosphate.
Orotidine 5’-Phosphate: A compound with a similar enzymatic decarboxylation mechanism.
Uniqueness: L-Threonohydroxamate 4-Phosphate is unique due to its specific interaction with 3-keto-L-gulonate-6-phosphate decarboxylase and its role in the formation of a 1,2-enediolate intermediate. This makes it a valuable compound for studying enzymatic mechanisms and catalytic processes .
Properties
Molecular Formula |
C4H12NO8P |
---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4?/m0/s1 |
InChI Key |
CSVKNYIFCYRDJM-URORKIPUSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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